molecular formula C9H14ClN B2481173 1-(4-Chlorobutyl)cyclobutane-1-carbonitrile CAS No. 2137823-49-3

1-(4-Chlorobutyl)cyclobutane-1-carbonitrile

Cat. No.: B2481173
CAS No.: 2137823-49-3
M. Wt: 171.67
InChI Key: SNTVDHDUTPRJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobutyl)cyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67. The purity is usually 95%.
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Scientific Research Applications

  • Cyclobutylation Reactions : The compound has been used in cyclobutylation reactions. For example, Oda et al. (1999) studied the formation, characterization, and reactions of spiro[cyclobutane-1,1′-1′H-azulenium] ions, which are relevant in organic synthesis (Oda, Sakamoto, Miyatake, & Kuroda, 1999).

  • Photocycloaddition Reactions : Schwebel and Margaretha (2000) explored the photocycloaddition of 2H-1-benzopyran- and 2H-1-benzothiopyran-3-carbonitriles to various alkenes and alkenynes, demonstrating the compound's potential in photochemical processes (Schwebel & Margaretha, 2000).

  • Material Science Applications : Collette, Gale, and Belletěte (1980) investigated the impact of cyclobutane carbonitrile rings on the glass transition temperature of vinyl copolymers, highlighting the material science applications of this compound (Collette, Gale, & Belletěte, 1980).

  • Chemical Synthesis Optimization : Karadeolian et al. (2018) developed a continuous flow process for reductive deoxygenation of ω-chloroketone in the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, showing the compound's role in optimizing chemical synthesis (Karadeolian et al., 2018).

  • Intramolecular Cyclization Studies : The compound has been used to study intramolecular cyclization processes. Muramatsu, Toyota, and Satou (2009) discussed the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane via dehydrogenated intermolecular cyclization (Muramatsu, Toyota, & Satou, 2009).

  • Catalytic Processes and Synthesis : Dahm and Peters (1996) explored the catalytic reduction of α, ω-dihaloalkanes with nickel(I) salen, involving cyclobutane derivatives, providing insights into catalytic processes and synthesis (Dahm & Peters, 1996).

Safety and Hazards

The specific safety and hazard information for “1-(4-Chlorobutyl)cyclobutane-1-carbonitrile” is not available in the search results. For safety information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-(4-chlorobutyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN/c10-7-2-1-4-9(8-11)5-3-6-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTVDHDUTPRJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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